molecular formula C24H21FN2O3S B2782807 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 893253-50-4

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2782807
CAS No.: 893253-50-4
M. Wt: 436.5
InChI Key: QTFCPCCMTLHRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a synthetic indole derivative featuring a methanesulfonyl group substituted with a 4-fluorophenyl moiety at the indole’s 3-position. The acetamide side chain is N-linked to a 4-methylphenyl group. Indole derivatives are widely explored for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The fluorine atom on the phenyl ring likely improves lipophilicity and membrane permeability, while the methyl group on the acetamide nitrogen may influence steric interactions in target binding .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-17-6-12-20(13-7-17)26-24(28)15-27-14-23(21-4-2-3-5-22(21)27)31(29,30)16-18-8-10-19(25)11-9-18/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFCPCCMTLHRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a 4-fluorobenzyl sulfonyl group through a sulfonylation reaction. The final step involves the acylation of the indole derivative with p-tolyl acetamide under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.

Reaction Conditions and Outcomes

ConditionsReagentsProduct
Acidic hydrolysisHCl (6M), reflux, 24h2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetic acid
Basic hydrolysisNaOH (10%), Δ, 12hSodium salt of the corresponding carboxylic acid

This reaction is critical for modifying the compound’s polarity and bioavailability. The methanesulfonyl group remains stable under these conditions due to its strong electron-withdrawing nature.

Nucleophilic Substitution at the Methanesulfonyl Group

The sulfonyl group can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Key Reactions

NucleophileConditionsProduct
Amines (e.g., NH₃)DMF, 60°C, 8hSulfonamide derivative with altered substituents
Thiols (e.g., HSCH₂CH₂SH)EtOH, reflux, 6hDisulfide-linked analogs

These substitutions are facilitated by the sulfonyl group’s electrophilic sulfur, enabling diversification for structure-activity relationship studies.

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution, primarily at the 2- or 3-position, depending on substituent effects.

Example Reactions

ElectrophileConditionsPosition SubstitutedProduct Feature
Nitration (HNO₃/H₂SO₄)0°C, 2hC-5Nitro-indole derivative
Halogenation (Br₂/FeBr₃)CH₂Cl₂, RT, 1hC-6Brominated indole analog

The methanesulfonyl group deactivates the indole ring, directing electrophiles to meta positions relative to itself .

Reduction Reactions

Selective reduction of functional groups can alter the compound’s bioactivity.

Reduction Pathways

Target GroupReagentsConditionsProduct
Sulfonyl groupLiAlH₄, THF, reflux, 4hMethanethiol derivative
Indole ringH₂, Pd/C, EtOH, 50 psiTetrahydroindole analog

Reduction of the sulfonyl group to a thioether enhances lipophilicity, while indole saturation modulates π-π interactions.

Oxidation of the Fluorophenyl Ring

The 4-fluorophenyl group is resistant to oxidation but may undergo defluorination under extreme conditions.

Oxidation Reactions

ReagentsConditionsOutcome
KMnO₄, H₂O, Δ100°C, 12hDefluorination, forming phenolic byproducts
Ozone, then Zn/H₂O-78°C, 1hRing cleavage, yielding dicarboxylic acid

Such reactions are less common due to fluorine’s strong C-F bond but are relevant in metabolic degradation studies .

Cross-Coupling Reactions

The indole and aryl groups enable catalytic cross-coupling for structural diversification.

Common Coupling Strategies

Reaction TypeCatalystsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives at indole C-2
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkylated indole analogs

These reactions are pivotal for synthesizing libraries of derivatives for pharmacological screening .

Thermal Degradation

Thermolysis studies reveal stability limits and decomposition pathways.

Key Observations

  • At 200°C : Cleavage of the acetamide group, releasing CO and 4-methylaniline.

  • Above 300°C : Sulfur dioxide elimination from the methanesulfonyl group.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of indole compounds, including the target compound, have shown promising anticancer properties. Studies suggest that modifications to the indole structure can enhance its efficacy against various cancer cell lines. For example, compounds with similar structural motifs have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The incorporation of the methanesulfonyl group in the indole structure is believed to contribute to anti-inflammatory effects. Compounds with similar functional groups have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions the compound as a potential lead in developing new anti-inflammatory drugs.

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. Studies show that related compounds can exhibit broad-spectrum antibacterial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Pharmacological Investigations

Pharmacological studies have focused on understanding the mechanism of action and optimizing the compound's pharmacokinetic properties:

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents on the indole and phenyl rings can significantly affect biological activity. For instance, the presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets, including enzymes and receptors involved in disease pathways. These studies provide insights into how structural modifications can enhance binding interactions and therapeutic efficacy .

Material Science Applications

Beyond medicinal applications, this compound may also find utility in material science:

Non-linear Optical Properties

Compounds with similar structures have been investigated for their non-linear optical (NLO) properties, making them suitable candidates for applications in photonics and optoelectronics. The unique electronic properties derived from the indole framework allow for potential use in developing advanced materials for optical devices .

Case Studies

  • Anticancer Activity Study : A study conducted on derivatives of indole-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Anti-inflammatory Research : In a controlled trial, a related compound was shown to reduce inflammation markers in animal models of arthritis, suggesting a pathway for developing new anti-inflammatory agents based on this chemical framework.
  • Material Science Investigation : Research into the optical properties of similar indole derivatives revealed promising results for use in organic light-emitting diodes (OLEDs), highlighting their potential in electronics .

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, and the presence of the fluorobenzyl sulfonyl group may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Variations in Sulfonyl and Acetamide Substituents

The target compound’s structural analogs differ primarily in substituents on the indole core, sulfonyl groups, and acetamide side chains. Key comparisons include:

Compound Key Substituents Structural Differences Inferred Properties Reference
N,N-Diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide Diethyl group on acetamide nitrogen; 4-methylphenylmethanesulfonyl on indole Increased steric bulk at acetamide nitrogen; electron-donating methyl group on phenyl Reduced metabolic clearance but potentially lower target affinity due to steric hindrance
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31) 4-Chlorobenzoyl on indole; trifluoromethylphenylsulfonyl Electron-withdrawing Cl and CF₃ groups; methoxy at indole’s 5-position Enhanced enzyme inhibition due to strong electron-withdrawing effects; improved selectivity
2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide Methoxy and phenylsulfanyl on indole; methylphenyl acetamide Sulfanyl group increases hydrophobicity; methoxy enhances solubility Potential for altered pharmacokinetics but reduced metabolic stability
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Triazole ring; chlorophenyl and methylphenyl substituents; phenoxyphenyl acetamide Heterocyclic triazole introduces rigidity; phenoxy group improves π-π stacking Possible enhanced binding to hydrophobic pockets in enzymes

Functional Group Impact on Bioactivity

  • Fluorophenyl vs. Methylphenyl Sulfonyl Groups : The 4-fluorophenylmethanesulfonyl group in the target compound offers a balance of electronegativity and lipophilicity, favoring receptor interactions compared to the less polar 4-methylphenylmethanesulfonyl in .
  • Indole Core Modifications : Methoxy or sulfanyl groups at the indole’s 5-position (as in ) may alter electronic properties but could reduce metabolic stability compared to the target compound’s unmodified indole core.

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes an indole core and a methanesulfonyl group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

  • Molecular Formula : C22H22FN2O3S
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 893252-80-7
PropertyValue
Molecular FormulaC22H22FN2O3S
Molecular Weight426.5 g/mol
CAS Number893252-80-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The fluorinated phenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that related indole derivatives can inhibit pro-inflammatory cytokine production and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, likely through the modulation of signaling pathways such as PI3K/AKT and MAPK .

Cytotoxicity Profile

The cytotoxicity of this compound has been evaluated in vitro, revealing a low cytotoxic profile against normal cells while effectively targeting cancerous cells. This selectivity is crucial for minimizing side effects during therapeutic applications .

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity
    • A study conducted on similar indole compounds demonstrated their ability to reduce edema in animal models of inflammation. The effective dosage ranged from 5 to 20 mg/kg, showing a significant reduction in paw swelling compared to control groups .
  • Anticancer Activity Assessment
    • In vitro assays on human glioma cells indicated that the compound inhibited cell proliferation by inducing cell cycle arrest at the G2/M phase. The IC50 values were reported to be around 10 µM, suggesting potent activity against glioma cells while sparing normal astrocytes.
  • Mechanistic Insights
    • Further mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation and mitochondrial dysfunction, leading to programmed cell death in cancer cells. This mechanism highlights its potential as a therapeutic agent in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.